molecular formula C5H7N3O2S B2606651 3-Aminopyridine-2-sulfonamide CAS No. 94527-46-5

3-Aminopyridine-2-sulfonamide

Cat. No.: B2606651
CAS No.: 94527-46-5
M. Wt: 173.19
InChI Key: PGTKYSKJIJPEMY-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-sulfonamide is an organic compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-sulfonamide typically involves the reaction of 3-aminopyridine with sulfonyl chlorides. One common method involves the addition of 2 equivalents of pyridine sulfonyl chloride to a solution of 1 equivalent of 3-aminopyridine in pyridine, followed by stirring the mixture at elevated temperatures (around 80°C) for several hours . This reaction results in the formation of the desired sulfonamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Aminopyridine-2-sulfonamide and its derivatives have been studied for their antimicrobial activities. Sulfonamides, in general, are known for their broad-spectrum antibacterial properties. Research indicates that compounds containing the sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival . For example, studies have shown that 2-aminopyridine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity
The potential anticancer properties of this compound have also been investigated. Recent studies suggest that pyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. Compounds designed with this structure have shown promise in targeting cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects
Research has indicated that sulfonamide-based compounds can possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Catalysis

This compound has been utilized as a catalyst in various synthetic reactions due to its ability to stabilize transition states and facilitate chemical transformations. Notably, it has been employed in the synthesis of triarylpyridines via cooperative vinylogous anomeric-based oxidation mechanisms . This catalytic application highlights its versatility in organic synthesis, particularly in forming complex molecular architectures.

Materials Science

Development of Functional Materials
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties. For instance, its use in the synthesis of sulfonamide-based glycosides has shown potential for developing new materials with applications in drug delivery systems . These materials can be engineered to release therapeutic agents in a controlled manner.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against S. aureus and E. coli. The results indicated that modifications at the pyridine ring could enhance potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Anticancer Applications

In vitro studies on synthesized compounds based on this compound revealed promising results against multiple cancer cell lines. The compounds were shown to induce apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards target enzymes .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyridine-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis .

Biological Activity

3-Aminopyridine-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonamide functional group. Sulfonamides have been historically significant as antimicrobial agents due to their ability to inhibit bacterial growth by targeting folate synthesis pathways. The structural similarity of this compound to para-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate metabolism .

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking PABA, it inhibits the synthesis of folate, leading to disrupted DNA replication in bacteria .
  • Anticancer Activity : Recent studies have indicated that derivatives of aminopyridines, including this compound, exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 8.39 to 21.15 μM .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against different cell lines:

Cell Line IC50 (μM) Activity
HepG-28.39 - 16.90Anticancer
MCF-719.57 - 21.15Anticancer
A-54930.91Moderate Activity
HCT-11620.30Moderate Activity

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonamides, including this compound, it was found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of aminopyridine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HepG-2 and MCF-7 cell lines. The study utilized in silico docking simulations to predict binding interactions with key enzymes involved in cancer progression, such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of aminopyridine derivatives. For instance, the introduction of different substituents at various positions on the pyridine ring can significantly alter their pharmacological profiles and potency against specific targets .

Research also indicates that the incorporation of triazole moieties into sulfonamide frameworks can enhance their anticancer activity while reducing toxicity, making them promising candidates for further development in cancer therapeutics .

Properties

IUPAC Name

3-aminopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTKYSKJIJPEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94527-46-5
Record name 3-aminopyridine-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Nitro-pyridine-2-sulfonic acid amide (3 g, 14.77 mmol) and iron powder (5 g, <10 micron) were suspended in ethanol (100 mL). Saturated aqueous ammonium chloride solution (60 mL) was added and the mixture stirred at 105° C. for 1.5 h. Upon cooling to 25° C., ethyl acetate (200 mL) was added and the mixture was shaken vigorously. The entire mixture was filtered through a plug of Celite. The resulting filtrate was diluted with ethyl acetate (100 mL) and the layers were separated. The aqueous layer was back-extracted with ethyl acetate (3×200 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to dryness. The resulting solid was triturated with a 3:1 mixture of hexanes and ethyl acetate (˜10 mL). The solid was collected by vacuum filtration and dried in vacuo for 16 h to afford the desired product, 3-amino-pyridine-2-sulfonic acid amide (1.95 g, 11.27 mmol, 76%), as an off-white powder. 1H NMR (400 MHz, DMSO-d6) δ: 5.98 (2H, bs), 7.19-7.21 (1H, m), 7.32 (2H, bs), 7.79-7.80 (1H, m), 7.90-7.91 (1H, m).
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100 mL
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5 g
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Synthesis routes and methods II

Procedure details

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